Benzyl 2-fluoro-4-(methylsulfonyl)benzoate
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Overview
Description
Benzyl 2-fluoro-4-(methylsulfonyl)benzoate is an organic compound with a complex structure that includes a benzyl group, a fluorine atom, and a methylsulfonyl group attached to a benzoate core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-fluoro-4-(methylsulfonyl)benzoate typically involves multiple steps, starting with the preparation of the benzoate core. One common method is the esterification of 2-fluoro-4-(methylsulfonyl)benzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to enhance reaction rates and yields. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-fluoro-4-(methylsulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzoate ester can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoate derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 2-fluoro-4-(methylsulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Benzyl 2-fluoro-4-(methylsulfonyl)benzoate exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluorine atom and the methylsulfonyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-fluoro-4-(methylsulfonyl)benzoate: shares similarities with other benzoate derivatives such as methyl 2-fluoro-4-(methylsulfonyl)benzoate and ethyl 2-fluoro-4-(methylsulfonyl)benzoate.
Indole derivatives: Compounds like 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole also exhibit similar structural features and biological activities.
Uniqueness
- The unique combination of the benzyl group, fluorine atom, and methylsulfonyl group in this compound imparts distinct chemical and biological properties that differentiate it from other similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
benzyl 2-fluoro-4-methylsulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO4S/c1-21(18,19)12-7-8-13(14(16)9-12)15(17)20-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUUGGNDYSRURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)OCC2=CC=CC=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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